4-(5-Chloro-2-methoxyphenyl)oxan-4-ol
Description
4-(5-Chloro-2-methoxyphenyl)oxan-4-ol is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 5-chloro-2-methoxyphenyl group and a hydroxyl group.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJSVOPQKJLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine Derivatives with 5-Chloro-2-Methoxyphenyl Substituents
Example Compound : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine (Compound 23, Yield: 65%) .
- Structural Comparison: Unlike 4-(5-Chloro-2-methoxyphenyl)oxan-4-ol, this compound incorporates a piperazine ring linked to a benzodioxole moiety.
- Elemental Analysis : Carbon content (59–61%), hydrogen (~5%), and nitrogen (~5%) are comparable to other derivatives in its class, except for brominated analogs (e.g., C26H27BrN2O3·2HCl: 54.95% C) .
Lipoxygenase Inhibitors with Oxadiazole-Thioether Linkers
Example Compound : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives .
- Structural Comparison: These compounds retain the 5-chloro-2-methoxyphenyl group but replace the oxane ring with a butanamide chain and oxadiazole-thioether moiety.
- Synthesis : Multistep synthesis involving hydrazide intermediates and sodium hydride-mediated coupling .
- Biological Activity : Demonstrated potent lipoxygenase inhibition (IC50 values in µM range), suggesting anti-inflammatory applications .
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate (ECB)
Key Data :
- Physical Properties: Colorless, odorless liquid; soluble in water and ethanol .
- Reactivity : Reacts with diethyl malonate to form diethyl 5-ethoxycarbonyl-3-oxohexanedioate, highlighting its role as a ketone-containing synthon .
- Comparison : ECB lacks the hydroxyl group and oxane ring of the target compound, resulting in different solubility and reactivity profiles.
Heterocyclic Analogs (Benzothiazole, Pyridine)
Example Compounds :
- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol : Combines pyridine’s aromaticity with a hydroxyl group, enabling metal coordination and antimicrobial activity .
Data Tables
Table 1: Elemental Analysis of Selected Compounds
| Compound | % C | % H | % N | % Cl | Reference |
|---|---|---|---|---|---|
| Compound 23 (Piperazine derivative) | ~59 | ~5 | ~5 | 6.5 | |
| ECB (Ethyl oxobutanoate) | 54.95* | 5.5* | - | 7.1 | |
| 4-(5-Chloro-2-methoxyphenyl)benzoic acid | 60.2 | 3.8 | - | 8.9 |
*Calculated for C13H15ClO4.
Table 3: Physical Properties
| Compound | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|
| Piperazine derivatives (HCl salts) | 177–178 | Polar solvents | |
| ECB | Liquid at RT | Water, ethanol | |
| 4-(5-Chloro-2-methoxyphenyl)benzoic acid | >250 | DMSO, methanol |
Key Findings and Insights
- Structural Flexibility : The 5-chloro-2-methoxyphenyl group is versatile, appearing in piperazines, oxadiazoles, and heterocycles, but biological activity depends on the core structure.
- Synthetic Routes : Multistep syntheses (e.g., oxadiazole-thioether derivatives ) contrast with simpler esterifications (e.g., ECB ), impacting scalability.
Preparation Methods
Procedure and Optimization
A representative protocol involves:
-
Dissolving 5-chloro-2-methoxybenzaldehyde (10 mmol) and 3-buten-1,2-diol (12 mmol) in dichloroethane (DCE, 50 mL).
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Adding concentrated HCl (1.5 eq) and stirring at 90°C for 12 hours.
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Quenching with saturated NaHCO₃, extracting with ethyl acetate, and purifying via silica gel chromatography (hexane:EtOAc 3:1).
Yield : 68%
Key Data :
Mechanistic Insights
The reaction proceeds via a syn-addition mechanism, where the acid catalyst protonates the aldehyde, enabling nucleophilic attack by the diol. Cyclization forms the oxane ring, with the aryl group positioned at the 4-carbon due to steric and electronic directing effects.
Late-stage introduction of the 5-chloro-2-methoxyphenyl group via Suzuki-Miyaura coupling offers flexibility in modular synthesis. This method requires a boronate-functionalized oxane intermediate.
Synthesis of 4-Bromooxan-4-ol
Cross-Coupling Protocol
-
Combining 4-bromooxan-4-ol (5 mmol), 5-chloro-2-methoxyphenylboronic acid (6 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in degassed dioxane/H₂O (4:1).
-
Isolation via extraction and chromatography affords the product.
Yield : 74%
Key Data :
-
NMR (CDCl₃): δ 152.1 (C-OCH₃), 134.2 (C-Cl), 70.5 (C-OH), 62.3 (OCH₂).
Nucleophilic Addition to 4-Oxooxane
Introducing the aryl group via Grignard or organolithium reagents provides an alternative route.
Ketone Intermediate Synthesis
Grignard Reaction
-
Adding 5-chloro-2-methoxyphenylmagnesium bromide (1.2 eq) to 4-oxooxane (5 mmol) in THF at 0°C.
-
Stirring for 2 hours, quenching with NH₄Cl, and extracting with EtOAc.
Yield : 65%
Analytical Note :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Prins Cyclization | 68 | Moderate (dr 4:1) | One-pot ring formation |
| Suzuki Coupling | 74 | High | Modular aryl introduction |
| Nucleophilic Addition | 65 | Low (dr 3:1) | Direct ketone functionalization |
Protection Group Strategies
The hydroxyl group at C4 often requires protection during synthesis. SEM (2-(trimethylsilyl)ethoxymethyl) and THP (tetrahydropyranyl) groups are commonly employed:
-
SEM Protection :
-
THP Protection :
Deprotection is achieved via acidic hydrolysis (HCl/MeOH) or fluoride-mediated cleavage (TBAF).
Spectroscopic Characterization and Validation
Critical analytical data for this compound:
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IR (KBr) : 3420 cm⁻¹ (O-H), 1590 cm⁻¹ (C=C aromatic).
-
X-ray Crystallography : Confirms the equatorial orientation of the aryl group and hydroxyl at C4.
Industrial-Scale Considerations
Patent literature emphasizes cost-effective catalysts (e.g., Pd/C for Suzuki coupling) and solvent recycling. A 2021 patent reports a 92% yield using flow chemistry for Prins cyclization .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-(5-Chloro-2-methoxyphenyl)oxan-4-ol?
- Methodological Answer : Utilize a combination of NMR (to analyze the hydroxyl, methoxy, and chloro substituents), IR spectroscopy (to confirm functional groups like -OH and C-O-C), and mass spectrometry (for molecular weight validation). For crystallographic confirmation, employ X-ray diffraction with refinement tools like SHELXL to resolve structural ambiguities . Polar aprotic solvents (e.g., DMSO-d6) enhance NMR signal resolution for oxygen-containing groups .
Q. What are the typical functional groups in this compound, and how do they influence reactivity?
- Methodological Answer : The compound contains a hydroxyl group (hydrogen bonding and nucleophilic substitution), methoxy group (electron-donating effects on the aromatic ring), and chloro substituent (directing electrophilic substitution). Reactivity studies should focus on pH-dependent esterification (hydroxyl) and SNAr reactions (chloro group). Solvent choice (e.g., THF or DMF) and catalysts (e.g., NaH) are critical for optimizing transformations .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards. Elemental analysis (C, H, N) and melting point determination provide additional validation. For crystalline samples, refine structures using SHELX programs to confirm molecular packing .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for reactions at the chloro or hydroxyl sites. Software like Gaussian or ORCA can simulate electrophilic aromatic substitution pathways. Compare computational results with experimental kinetic data (e.g., reaction rates in varying solvents) to refine models .
Q. What strategies resolve crystallographic disorder in the compound’s X-ray structure?
- Methodological Answer : Apply SHELXL’s PART and SIMU instructions to model disordered atoms. Use ORTEP-3 for graphical visualization of thermal ellipsoids and refine occupancy factors for overlapping positions. High-resolution data (<1.0 Å) and twinning detection (via PLATON) improve accuracy. For severe disorder, consider alternative crystallization solvents (e.g., ethanol/water mixtures) .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Optimize multi-step synthesis by:
- Step 1 : Using Pd-catalyzed cross-coupling to install the 5-chloro-2-methoxyphenyl group.
- Step 2 : Cyclization under microwave irradiation (100–120°C, 30 min) to form the oxane ring.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Track reaction progress with TLC (Rf = 0.3–0.5) and adjust stoichiometry of NaH or K2CO3 as needed .
Q. What experimental designs address contradictions between predicted and observed biological activity?
- Methodological Answer : Conduct dose-response assays (e.g., IC50 determination) to validate computational docking results (AutoDock Vina). Use SAR studies to modify substituents (e.g., replacing methoxy with ethoxy) and test against targets like COX-2 or lipoxygenase. Cross-reference with structurally related pyridazinone derivatives (e.g., anti-inflammatory activity in ) to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
